molecular formula C17H12ClNO2 B11831518 Naphthalen-1-yl (3-chlorophenyl)carbamate CAS No. 117081-91-1

Naphthalen-1-yl (3-chlorophenyl)carbamate

Cat. No.: B11831518
CAS No.: 117081-91-1
M. Wt: 297.7 g/mol
InChI Key: UMJPWKQODJYEBM-UHFFFAOYSA-N
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Description

Naphthalen-1-yl (3-chlorophenyl)carbamate is an organic compound with the molecular formula C17H12ClNO2. It is a derivative of carbamate, featuring a naphthalene ring and a chlorophenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl (3-chlorophenyl)carbamate typically involves the reaction of naphthalen-1-ylamine with 3-chlorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl (3-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Naphthalen-1-yl (3-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes. The compound may interact with proteins and nucleic acids, leading to alterations in cellular function and viability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-1-yl (3-chlorophenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

117081-91-1

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

naphthalen-1-yl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C17H12ClNO2/c18-13-7-4-8-14(11-13)19-17(20)21-16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20)

InChI Key

UMJPWKQODJYEBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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